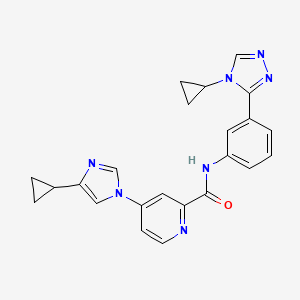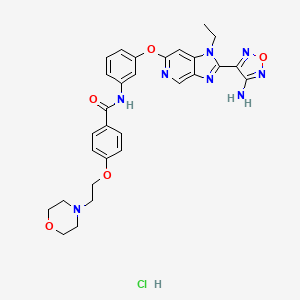
盐酸GSK269962
描述
GSK269962A 盐酸盐是一种选择性的Rho相关蛋白激酶(ROCK)抑制剂,它以高效力特异性靶向ROCK1和ROCK2。 由于它能够调节各种细胞功能,包括收缩、运动、增殖和凋亡,因此它已被广泛研究以用于潜在的治疗应用 .
科学研究应用
化学: 用作工具化合物来研究ROCK在各种化学过程中的作用。
生物学: 研究其对各种细胞类型的细胞运动、增殖和凋亡的影响。
医学: 探索其作为高血压、癌症和炎症性疾病等疾病的潜在治疗剂。
工业: 用于开发靶向ROCK途径的新药和治疗策略 .
作用机制
GSK269962A 盐酸盐通过选择性抑制ROCK1和ROCK2发挥作用。这种抑制会破坏ROCK信号通路,导致各种下游效应,例如减少细胞收缩、运动和增殖。 该化合物还影响参与这些过程的关键蛋白的磷酸化,例如c-Raf和ERK .
生化分析
Biochemical Properties
GSK269962 hydrochloride is known for its high specificity and potency as a ROCK inhibitor. It exhibits an IC50 of 1.6 nM for ROCK1 and 4 nM for ROCK2 . The compound interacts with several enzymes and proteins, including RSK1, MSK1, AKT1, AKT2, AKT3, CDK2, and GSK3α, albeit with significantly lower affinity compared to ROCK1 and ROCK2 . These interactions suggest that GSK269962 hydrochloride can modulate various signaling pathways, contributing to its anti-inflammatory and vasodilatory effects.
Cellular Effects
GSK269962 hydrochloride has profound effects on various cell types and cellular processes. In smooth muscle cells, it completely inhibits the formation of actin stress fibers induced by angiotensin II . This inhibition is crucial for its vasodilatory effects. Additionally, GSK269962 hydrochloride reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages . These effects highlight the compound’s potential in treating inflammatory conditions and cardiovascular diseases.
Molecular Mechanism
At the molecular level, GSK269962 hydrochloride exerts its effects primarily through the inhibition of ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts various cellular processes, including cytoskeletal organization, cell migration, and gene expression. The compound’s ability to modulate multiple signaling pathways underscores its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK269962 hydrochloride are both rapid and sustained. In vitro studies have shown that the compound induces vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM . In vivo, GSK269962 hydrochloride demonstrates a dose-dependent reduction in blood pressure in spontaneously hypertensive rats, with the effects peaking approximately two hours post-administration . These findings indicate that GSK269962 hydrochloride is both stable and effective over time.
Dosage Effects in Animal Models
The effects of GSK269962 hydrochloride vary with dosage in animal models. In spontaneously hypertensive rats, oral administration of the compound at doses of 0.3, 1, and 3 mg/kg induces a dose-dependent reduction in blood pressure . Higher doses are associated with more pronounced effects, but also with potential adverse effects such as increased heart rate due to baroreflex activation . These observations are critical for determining the therapeutic window and safety profile of GSK269962 hydrochloride.
Metabolic Pathways
GSK269962 hydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including contraction, motility, and proliferation . By inhibiting these kinases, GSK269962 hydrochloride can modulate metabolic flux and alter metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, GSK269962 hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the site of action to exert its effects.
Subcellular Localization
GSK269962 hydrochloride is primarily localized in the cytoplasm, where it interacts with ROCK1 and ROCK2 . This subcellular localization is essential for its activity, as it allows the compound to effectively inhibit these kinases and modulate downstream signaling pathways. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments.
准备方法
合成路线和反应条件
GSK269962A 盐酸盐的合成涉及多个步骤,从市售起始原料开始最终产物以盐酸盐的形式获得,以提高其溶解度和稳定性 .
工业生产方法
GSK269962A 盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术以及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
GSK269962A 盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 可以进行还原反应以修饰分子中的特定官能团。
常用试剂和条件
氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成羟基化的衍生物,而取代反应可以引入各种官能团,从而导致多种衍生物 .
相似化合物的比较
类似化合物
Y-27632: 另一种选择性ROCK抑制剂,具有类似的应用,但效力谱和选择性谱不同。
法舒地尔: 一种临床上用于治疗脑血管痉挛和其他疾病的ROCK抑制剂。
GSK269962A 盐酸盐的独特性
GSK269962A 盐酸盐因其对ROCK1和ROCK2的高效力和选择性而脱颖而出,使其成为研究ROCK相关通路的宝贵工具。
属性
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVMFKKKLLDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



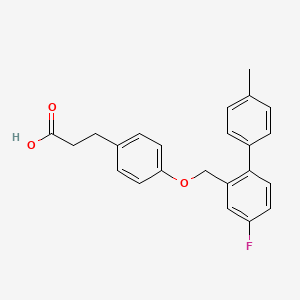
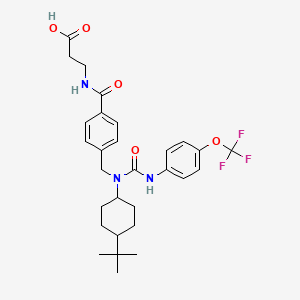
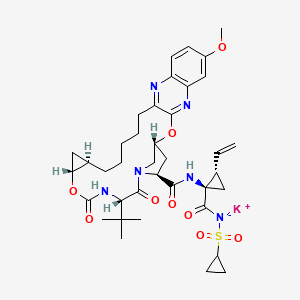
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
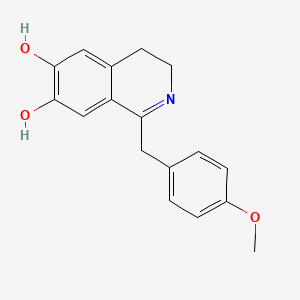

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)
